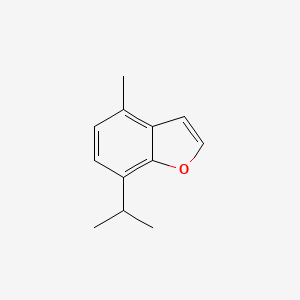
7-Isopropyl-4-methylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropyl-4-methylbenzofuran is a benzofuran derivative, a class of compounds known for their diverse biological activities and potential applications in various fields. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-4-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of o-hydroxyacetophenone derivatives. For instance, the acylation of o-hydroxyacetophenone with isopropyl and methyl groups followed by cyclization can yield the desired benzofuran derivative .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as the McMurry reaction, which involves the reductive coupling of carbonyl compounds using low-valent titanium, are commonly used. This method is advantageous due to its high yield and fewer side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 7-Isopropyl-4-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuran ring into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-quinones, while reduction can produce dihydrobenzofurans .
Aplicaciones Científicas De Investigación
7-Isopropyl-4-methylbenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-tumor, antibacterial, and antiviral activities.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Isopropyl-4-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific structure and substituents of the compound .
Comparación Con Compuestos Similares
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anti-inflammatory properties.
Bergapten: Used in the treatment of skin disorders like psoriasis.
Nodekenetin: Exhibits anti-cancer properties.
Xanthotoxin: Used in the treatment of vitiligo and psoriasis.
Usnic Acid: Known for its antimicrobial properties.
Uniqueness: 7-Isopropyl-4-methylbenzofuran stands out due to its specific substituents, which can impart unique biological activities and chemical reactivity. The presence of isopropyl and methyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-methyl-7-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)10-5-4-9(3)11-6-7-13-12(10)11/h4-8H,1-3H3 |
Clave InChI |
KFSNBWUMCLOSOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=COC2=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


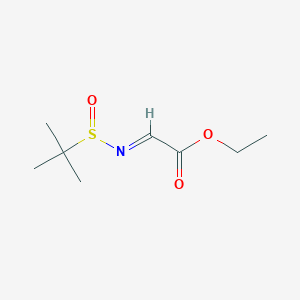
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)

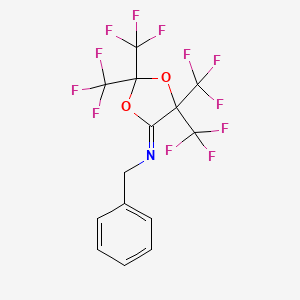
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
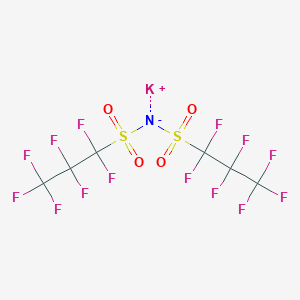
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

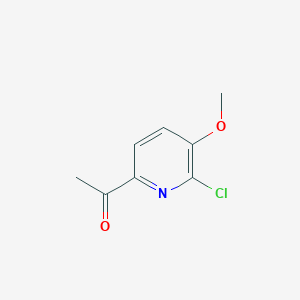
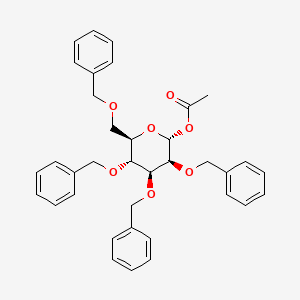
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
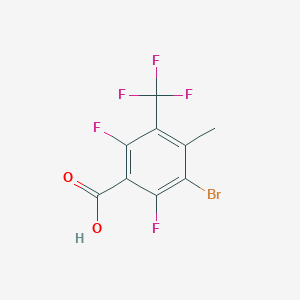
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
